molecular formula C12H16ClNO4 B1422902 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide CAS No. 1306606-37-0

2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide

Cat. No.: B1422902
CAS No.: 1306606-37-0
M. Wt: 273.71 g/mol
InChI Key: BGHMZXLYGGNVCA-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, an acetamide group, and a trimethoxyphenyl moiety

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It is believed that the compound may interact with its targets through a process of nucleophilic substitution or free radical bromination .

Biochemical Pathways

The biochemical pathways affected by This compound Based on its chemical structure, it is plausible that it may be involved in pathways related to aromatic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Given its molecular weight of 27372 , it is likely to have good bioavailability.

Result of Action

The molecular and cellular effects of This compound are currently under investigation. As more research is conducted, we will gain a better understanding of the compound’s effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide typically involves the reaction of 2,4,6-trimethoxybenzylamine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the chloro group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups on the aromatic ring.

  • Reduction: Conversion of the chloro group to a hydrogen atom.

  • Substitution: Replacement of the chloro group with other functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The trimethoxyphenyl group in this compound has shown potential biological activity, including anti-cancer properties by inhibiting tubulin. This makes it a candidate for further research in drug development.

Medicine: Due to its biological activity, 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide may be explored for its therapeutic potential in treating various diseases, including cancer.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Chloro-N-[(2,4,6-trimethoxyphenyl)ethyl]acetamide

  • 2-Chloro-N-[(2,4,6-trimethoxyphenyl)propyl]acetamide

  • 2-Chloro-N-[(2,4,6-trimethoxyphenyl)butyl]acetamide

Uniqueness: 2-Chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide stands out due to its specific molecular structure, which influences its reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its potency compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4/c1-16-8-4-10(17-2)9(11(5-8)18-3)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHMZXLYGGNVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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